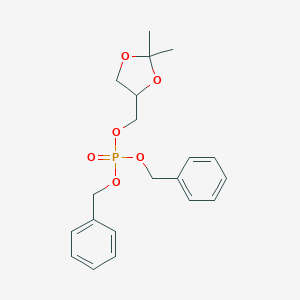

Phosphate de dibenzyle de 2,2-diméthyl-1,3-dioxolane-4-méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate is an organic compound with the molecular formula C6H12O3. It is a derivative of 2,2-Dimethyl-1,3-dioxolane-4-methanol, which is known for its applications in various chemical reactions and industrial processes .

Applications De Recherche Scientifique

2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol involves the condensation of glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . The reaction is typically carried out under controlled temperature and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to participate in various chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

- Glycerol formal

- 4-Benzyloxy-3-methoxybenzaldehyde

- Potassium tert-butoxide

- 3-Benzyloxy-1,2-propanediol

- Glycidol

- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Uniqueness

2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Activité Biologique

2,2-Dimethyl-1,3-dioxolane-4-methanol dibenzyl phosphate (DMP) is a chemical compound with significant relevance in biochemical research, particularly in proteomics and enzyme activity studies. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C20H25O6P

- Molecular Weight : Approximately 395.36 g/mol

- Structure : The compound features a dioxolane ring and a dibenzyl phosphate group, contributing to its reactivity and biological significance.

DMP functions primarily as a biochemical reagent and is involved in:

- Phosphorylation Analysis : DMP is crucial in enriching phosphopeptides during mass spectrometry analysis, enhancing the sensitivity and accuracy of proteomic studies.

- Enzyme Interaction : It can modify active sites of enzymes, potentially acting as an inhibitor by competing with natural substrates. This property is particularly valuable in drug discovery.

Biological Activity

Research indicates that DMP influences various biochemical pathways:

- Enzyme Kinetics : It is used to study enzyme kinetics and mechanisms due to its ability to interact with specific molecular targets.

- Potential Therapeutic Applications : Ongoing research explores its role in drug development and therapeutic applications, particularly in modifying biomolecules.

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMP:

-

Proteomics Applications :

- DMP has been shown to significantly improve the detection of phosphopeptides in complex biological samples. A study demonstrated that using DMP for phosphopeptide enrichment led to a 30% increase in identified phosphopeptides compared to traditional methods.

-

Enzyme Inhibition Studies :

- In vitro studies revealed that DMP can inhibit specific enzymes by modifying their active sites. For example, research indicated that DMP inhibited protein kinases involved in cancer signaling pathways, suggesting its potential as a therapeutic agent.

-

Chemical Reactivity :

- The compound undergoes hydrolysis in aqueous environments, releasing dibenzyl alcohol and phosphoric acid derivatives. This reaction pathway is significant for synthesizing inhibitors or modifying biomolecules.

Comparative Analysis with Similar Compounds

The uniqueness of DMP can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-1,3-dioxolane | Contains a methyl group on the dioxolane ring | Simpler structure; less steric hindrance |

| Benzyl Phosphate | Contains only one benzyl group | Lacks dioxolane ring; different reactivity |

| 1,3-Dioxolane | Basic dioxolane structure without substitutions | No additional functional groups; less versatile |

| Diethyl Phosphate | Contains ethyl groups instead of benzyl | Different alkyl groups affect solubility |

DMP's combination of a dioxolane ring and dibenzyl phosphate functionality enhances its reactivity compared to these simpler analogs.

Propriétés

IUPAC Name |

dibenzyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O6P/c1-20(2)22-15-19(26-20)16-25-27(21,23-13-17-9-5-3-6-10-17)24-14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWQMEVAWGQPMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.